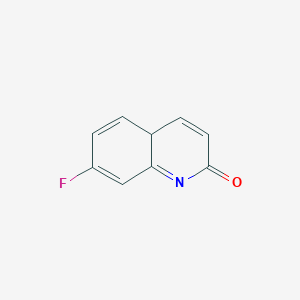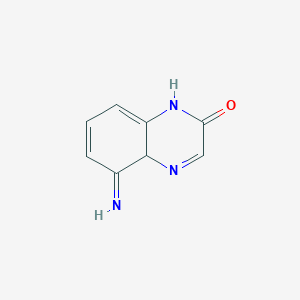
5-Imino-1,4a-dihydroquinoxalin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Imino-1,4a-dihydroquinoxalin-2-one is a heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are known for their diverse biological activities and are used in the development of pharmaceuticals, agrochemicals, and functional materials . This compound, in particular, has garnered interest due to its potential therapeutic properties and chemical versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Imino-1,4a-dihydroquinoxalin-2-one typically involves the cyclization of 2-haloanilines with amino acids in the presence of a copper catalyst . This method provides a practical and rapid access to quinoxalin-2-ones. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and temperatures ranging from room temperature to 80°C .
Industrial Production Methods: Industrial production methods for quinoxalin-2-ones, including this compound, often involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yields and purity .
Chemical Reactions Analysis
Types of Reactions: 5-Imino-1,4a-dihydroquinoxalin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoxaline-2,3(1H,4H)-diones.
Reduction: Reduction reactions can convert quinoxalin-2-ones to 1,2,3,4-tetrahydroquinoxalines.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂) as a green oxidant.
Reduction: Copper catalysts and reducing agents like sodium borohydride.
Substitution: Alkylation using DTBP and various hydrocarbons.
Major Products:
Oxidation: Quinoxaline-2,3(1H,4H)-diones.
Reduction: 1,2,3,4-Tetrahydroquinoxalines.
Substitution: Alkylated quinoxalin-2-ones.
Scientific Research Applications
5-Imino-1,4a-dihydroquinoxalin-2-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5-Imino-1,4a-dihydroquinoxalin-2-one involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
3,4-Dihydroquinoxalin-2-ones: These compounds share a similar bicyclic structure and exhibit antiviral and anti-inflammatory activities.
Quinoxalin-2(1H)-ones: These compounds are structurally related and have been studied for their diverse biological activities.
Uniqueness: 5-Imino-1,4a-dihydroquinoxalin-2-one stands out due to its unique imino group at the 5-position, which contributes to its distinct chemical reactivity and biological activity .
Properties
Molecular Formula |
C8H7N3O |
|---|---|
Molecular Weight |
161.16 g/mol |
IUPAC Name |
5-imino-1,4a-dihydroquinoxalin-2-one |
InChI |
InChI=1S/C8H7N3O/c9-5-2-1-3-6-8(5)10-4-7(12)11-6/h1-4,8-9H,(H,11,12) |
InChI Key |
CJXWDKWQPCJOBW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=N)C2C(=C1)NC(=O)C=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


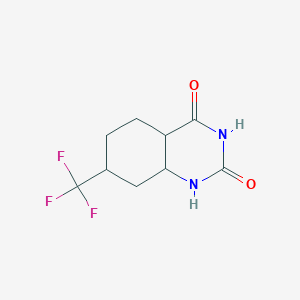
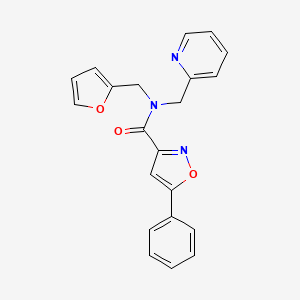
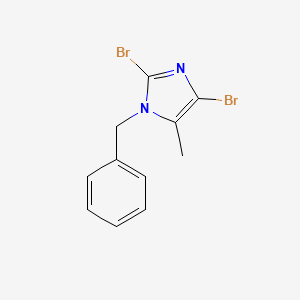
![4-oxo-4H-thiopyrano[2,3-b]pyridine-3-carboxylic acid](/img/structure/B12343044.png)
![tert-butyl N-[4-(aminomethyl)cyclohexyl]carbamate;oxalic acid](/img/structure/B12343052.png)
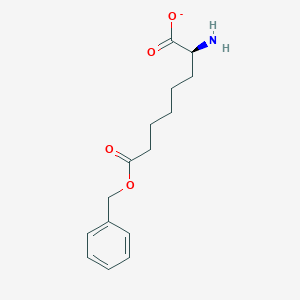
![2-[(4-fluorophenyl)sulfanyl]-N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}acetamide](/img/structure/B12343062.png)
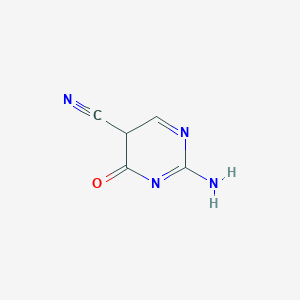

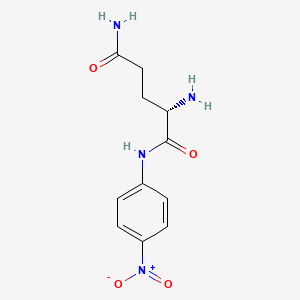
![6-methyl-1-pyrimidin-2-yl-3,3a,5,6,7,7a-hexahydro-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B12343081.png)
![Heptacyclo[18.7.0.02,10.03,8.011,19.012,17.021,26]heptacosane-9,18,27-trione](/img/structure/B12343090.png)
![6-Bromo-3-[[(2-methoxyphenyl)methylamino]methyl]naphthalen-2-ol](/img/structure/B12343106.png)
